Array ( [bid] => 6417757 )
Searches of scientific databases like PubChem [] and Google Scholar did not yield any publications specifically focused on the research applications of this molecule.
The structure of the molecule suggests potential areas for further investigation. The presence of functional groups like methoxy (OCH3) and a thiophene ring might indicate interest for its biological properties. However, without specific research data, it is difficult to confirm these hypotheses.
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with two methoxy groups and a thiophene moiety. Its molecular formula is and it features a thiophen-3-yl group attached via a methyl linker to the nitrogen atom of the benzamide. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of macrophage migration inhibitory factor.
The chemical reactivity of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can be analyzed through various types of reactions typical for amides and aromatic compounds. Key reactions include:
For example, a typical reaction might be represented as follows:
Research indicates that 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide exhibits significant biological activity, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). This protein is implicated in various inflammatory processes and diseases, making this compound a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases. Its structure suggests potential interactions with biological targets, contributing to its pharmacological profile.
The synthesis of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves several steps:
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide has potential applications in:
Its unique structure may also lend itself to further modifications that could enhance its biological activity or selectivity.
Interaction studies involving 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide focus on its binding affinity to MIF and other potential targets. Techniques such as:
These studies are crucial for understanding how structural features influence biological activity and for guiding further optimization efforts.
Several compounds share structural similarities with 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide | Structure | Substituted thiophene at position 2 |
| 2,3-Dimethoxy-N-(4-methylphenyl)benzamide | Structure | Different substitution pattern on the benzene ring |
| 2-Methoxy-N-(phenyl)benzamide | Not available | Lacks thiophene moiety; simpler structure |
The uniqueness of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide lies in its specific substitution pattern on both the benzene ring and the incorporation of a thiophene group. This combination may enhance its biological activity compared to analogs that lack these features.